molecular formula C22H21Cl2FN4O3 B15005272 2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate

2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate

Cat. No.: B15005272
M. Wt: 479.3 g/mol
InChI Key: QBAIYKSVSJUQDS-UHFFFAOYSA-N
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Description

2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a fluorophenyl group, and a dichlorophenyl carbamate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzaldehyde derivative in the presence of a base.

    Formation of the carbamate moiety: This is done by reacting the intermediate with a dichlorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(3,4-dichlorophenyl)urea
  • 4-(4-fluorophenyl)-3-(3,4-dichlorophenyl)pyrazole

Uniqueness

2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21Cl2FN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]ethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C22H21Cl2FN4O3/c1-2-3-20-17(21(30)29(28-20)16-7-4-14(25)5-8-16)13-26-10-11-32-22(31)27-15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,2-3,10-11H2,1H3,(H,27,31)

InChI Key

QBAIYKSVSJUQDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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